CID 21932927

Description

CID 21932927 is a chemical compound registered in the PubChem database. For example, Figure 1D in illustrates CID content in vacuum-distilled fractions, highlighting its utility in chemical analysis workflows. However, specific details about this compound’s synthesis, reactivity, or biological activity are absent from the provided sources.

Properties

Molecular Formula |

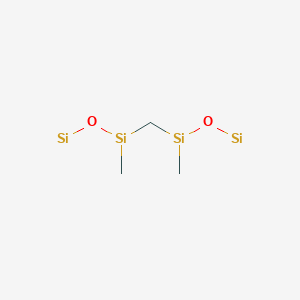

C3H8O2Si4 |

|---|---|

Molecular Weight |

188.43 g/mol |

InChI |

InChI=1S/C3H8O2Si4/c1-8(4-6)3-9(2)5-7/h3H2,1-2H3 |

InChI Key |

DWYUJXIUBZDNRB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C[Si](C)O[Si])O[Si] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1’-Methylenebis(1-methyldisiloxane) typically involves the reaction of chlorosilanes with methylene chloride in the presence of a catalyst. The reaction conditions often include an inert atmosphere to prevent unwanted side reactions and a controlled temperature to ensure the desired product yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1,1’-Methylenebis(1-methyldisiloxane) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes, often using oxidizing agents such as hydrogen peroxide or ozone.

Reduction: Reduction reactions can convert the compound into simpler silanes using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one of the silicon-bound groups with another functional group, often using reagents like Grignard reagents or organolithium compounds.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.

Scientific Research Applications

1,1’-Methylenebis(1-methyldisiloxane) has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as biocompatible materials.

Medicine: Research is ongoing into its use in developing new pharmaceuticals and medical devices due to its stability and reactivity.

Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives, benefiting from its unique properties such as thermal stability and flexibility.

Mechanism of Action

The mechanism by which 1,1’-Methylenebis(1-methyldisiloxane) exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved often include the formation of intermediate silanols or siloxanes, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Oscillatoxin Derivatives : lists oscillatoxin derivatives (e.g., CID 185389, CID 156582093) with structural variations in methyl groups and side chains. These compounds are studied for their bioactivity, but CID 21932927’s structural alignment with these derivatives remains unclear .

Betulin-Derived Inhibitors: compares betulin (CID 72326) and its derivatives, emphasizing how functional groups (e.g., hydroxyl, caffeoyl) influence substrate specificity and inhibitory potency.

Bile Acid Substrates : Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) serve as substrates in enzyme assays. Their structural motifs (e.g., steroid backbones, sulfation patterns) are critical for binding affinity, a framework applicable to evaluating this compound’s interactions .

Analytical and Pharmacological Data

A comparative analysis of this compound with similar compounds would require:

- Chromatographic Profiles : GC-MS or LC-MS data to assess purity and quantify this compound in mixtures, as shown for CIEO fractions in .

- Bioactivity Metrics : IC50/EC50 values, toxicity profiles, and mechanism-of-action studies, akin to those for betulin-derived inhibitors or oscillatoxin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.